PRMT4 (CARM1) Inhibition Potency: BindingDB Entry vs. Class Benchmark
A BindingDB entry associated with this compound reports an IC50 of 42 nM against PRMT4/CARM1 [1]. In comparison, the established CARM1 inhibitor SGC2085 has a reported IC50 of approximately 50-100 nM in similar biochemical assays [2]. If verified, this would place the target compound as a comparably potent or potentially slightly more potent PRMT4 inhibitor. However, this is a cross-study comparison and requires direct head-to-head validation.
| Evidence Dimension | PRMT4 (CARM1) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 42 nM (BindingDB BDBM50194773) |
| Comparator Or Baseline | SGC2085: IC50 ~50-100 nM (biochemical assay) |
| Quantified Difference | Approximately 1.2- to 2.4-fold lower IC50 (potential potency advantage, unconfirmed) |
| Conditions | Biochemical inhibition assay using human full-length PRMT4; preincubation with probe (BindingDB assay ID pending verification) |
Why This Matters
PRMT4 is a therapeutic target in oncology; a lower IC50 could translate to a better therapeutic window and lower dose requirements in preclinical models.
- [1] BindingDB. BDBM50194773 (CHEMBL3939593). Affinity Data: IC50 42 nM (PRMT4). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. SGC2085 Ligand Page. CARM1 inhibitor. View Source
